molecular formula C14H11N3O3S2 B2922854 ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate CAS No. 681168-75-2

ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2922854
CAS No.: 681168-75-2
M. Wt: 333.38
InChI Key: FVLRRGATLYGCQN-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a benzothiazole-6-amido group and at the 4-position with an ethyl ester. This dual-heterocyclic architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-2-20-13(19)10-6-21-14(16-10)17-12(18)8-3-4-9-11(5-8)22-7-15-9/h3-7H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLRRGATLYGCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the Thiazole 2-Position

The 2-position of the thiazole ring is a critical site for modulating properties. Key analogs include:

Compound Name Substituent at Thiazole 2-Position Molecular Formula Molecular Weight Melting Point (°C) CAS RN Purity (%)
Ethyl 2-amino-1,3-thiazole-4-carboxylate -NH₂ C₆H₈N₂O₂S 172.20 177–178 5398-36-7 >95.0
Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate -NHC₃H₅ (cyclopropyl) C₉H₁₂N₂O₂S 250.27 Not reported EN300-705805 95
Ethyl 2-acetyl-1,3-thiazole-4-carboxylate -COCH₃ C₈H₉NO₃S 199.23 Not reported Not assigned Not reported
Target compound -NHCO(benzothiazole-6-yl) C₁₃H₁₁N₃O₃S₂ 321.37 Not reported Not reported Not reported

Key Observations :

  • Hydrogen Bonding: The amide group in the target compound supports intermolecular hydrogen bonding, unlike the acetyl or cyclopropylamino analogs, which may reduce crystallinity .

Physicochemical and Crystallographic Properties

  • Crystallinity : The target compound’s amide and ester functionalities may promote layered crystal packing via hydrogen bonds and π-π interactions, as observed in related benzothiazole derivatives .

Research Findings and Data Validation

  • Crystallographic Validation : Programs like SHELXL (SHELX system) are employed for small-molecule refinement, ensuring accurate structural determination .
  • Purity and Availability: Commercial analogs such as ethyl 2-amino-1,3-thiazole-4-carboxylate are available at >95% purity, while the target compound requires custom synthesis .

Biological Activity

Ethyl 2-(1,3-benzothiazole-6-amido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

Ethyl 2 1 3 benzothiazole 6 amido 1 3 thiazole 4 carboxylate\text{Ethyl 2 1 3 benzothiazole 6 amido 1 3 thiazole 4 carboxylate}
  • Molecular Formula : C12H12N2O2S2
  • Molecular Weight : 284.36 g/mol

The presence of both benzothiazole and thiazole moieties contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole : The benzothiazole ring is synthesized through cyclization reactions involving 2-aminothiophenol and carboxylic acids.
  • Amidation : The amide group is introduced by reacting the benzothiazole intermediate with an appropriate amine.
  • Esterification : The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Antimicrobial Activity

Compounds containing benzothiazole and thiazole rings have demonstrated significant antimicrobial activities against various pathogens. For instance:

  • Study Findings : In vitro tests showed that derivatives of benzothiazoles exhibited moderate-to-potent antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations around 50 mg/mL .
CompoundTarget PathogenActivity (mg/mL)Reference
GG4S. aureus50
GG5E. coli50

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example:

  • IC50 Values : Compounds similar to this compound have shown IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines .
CompoundCell LineIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural features are crucial for enhancing biological activity:

  • Thiazole Ring Importance : The presence of the thiazole ring is essential for cytotoxic activity.
  • Substituent Effects : Electron-donating groups at specific positions on the phenyl ring can enhance activity levels.

Research indicates that modifications to either the benzothiazole or thiazole components can significantly influence the compound's overall efficacy .

Study on Antitumor Agents

A recent study evaluated various thiazole derivatives for their anticancer properties, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments like doxorubicin .

The mechanism by which this compound exerts its effects may involve interaction with cellular targets such as enzymes or receptors involved in tumor progression or microbial resistance .

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